![molecular formula C17H17F3O4 B3039168 [2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate CAS No. 351002-79-4](/img/structure/B3039168.png)
[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate
Overview
Description
[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate, also known as 2-oxo-4-(trifluoromethyl)chromene-7-yl heptanoate or 2-oxo-4-(trifluoromethyl)chromene-7-yl heptanoic acid, is a synthetic organic compound that has been widely used in laboratory experiments. It has been used to study the effects of its biochemical and physiological properties on various systems, including the nervous system, cardiovascular system, and immune system.
Scientific Research Applications
Antimicrobial Activity
[2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate and its derivatives exhibit potential antimicrobial activities. For instance, the synthesis of compounds such as (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid N'-[(4-trifluoromethylphenylimino)methyl] hydrazide has shown promise in this field. These compounds have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Čačić et al., 2006).
Synthesis of DNA-PK Inhibitors
Derivatives of [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate have been used as key intermediates in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. These inhibitors are important in the field of cancer research and therapy. For example, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a derivative of the compound, is a critical precursor in the synthesis of such inhibitors (Rodriguez Aristegui et al., 2006).
Antineoplastic Activity
Some derivatives, like 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene, synthesized from [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate, have shown significant antineoplastic (anti-cancer) activity. These compounds were evaluated on human tumor cell line panels, demonstrating their potential as leads for the development of new anticancer drugs (Gašparová et al., 2013).
Photophysical Properties
Derivatives of [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate have also been studied for their photophysical properties. These studies are crucial in understanding the optical behavior of these compounds, which can be applicable in fields like material science and photodynamic therapy (Rosa et al., 2020).
Non-linear Optical Properties
The non-linear optical (NLO) properties of chromene derivatives, including those related to [2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate, have been explored. These properties are essential for applications in photonics and optoelectronics. The study of their electronic and structural aspects using density functional theory (DFT) and time-dependent DFT (TD/DFT) helps in understanding their potential in these advanced technological fields (Arif et al., 2022).
properties
IUPAC Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] heptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3O4/c1-2-3-4-5-6-15(21)23-11-7-8-12-13(17(18,19)20)10-16(22)24-14(12)9-11/h7-10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVOMJBZDNKNSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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